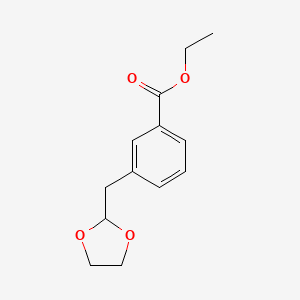![molecular formula C20H34O2S B12604368 2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol CAS No. 649739-45-7](/img/structure/B12604368.png)
2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol is an organic compound that features a phenoxy group substituted with a dodecyloxy chain and an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol typically involves the reaction of 4-(dodecyloxy)phenol with ethylene oxide to form 2-[4-(dodecyloxy)phenoxy]ethanol. This intermediate is then treated with thionyl chloride to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The phenoxy group can interact with lipid membranes, altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Dodecyloxy)phenoxy]ethanol: Similar structure but lacks the thiol group.
4-(Dodecyloxy)phenol: Lacks the ethane-1-thiol group.
2-[4-(Dodecyloxy)phenoxy]ethoxyethanol: Contains an additional ethoxy group.
Properties
CAS No. |
649739-45-7 |
|---|---|
Molecular Formula |
C20H34O2S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-(4-dodecoxyphenoxy)ethanethiol |
InChI |
InChI=1S/C20H34O2S/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-12-14-20(15-13-19)22-17-18-23/h12-15,23H,2-11,16-18H2,1H3 |
InChI Key |
IYYNUPGFJCXXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


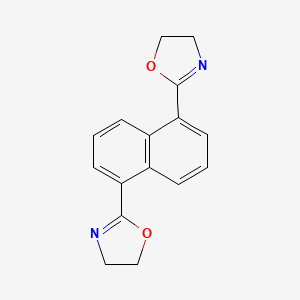
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
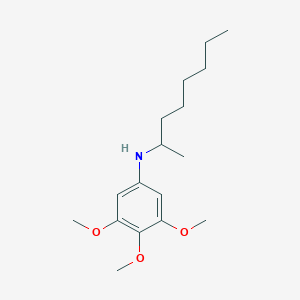
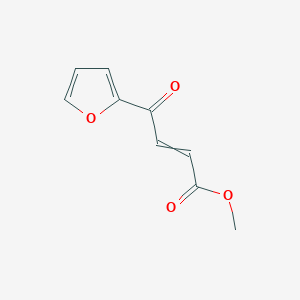
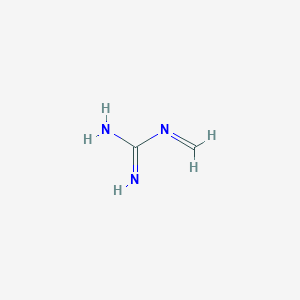
![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)
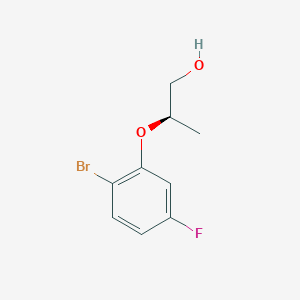
![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)
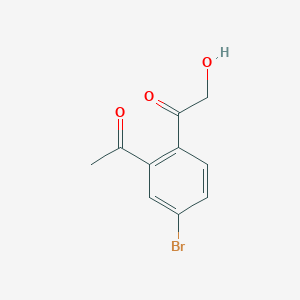
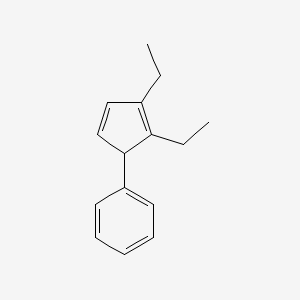
propanedinitrile](/img/structure/B12604363.png)
